

An In-Depth Technical Guide to Methyl 2-methoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Methyl 2-methoxy-4-methylbenzoate*

CAS No.: 81245-24-1

Cat. No.: B2568092

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This guide provides a comprehensive technical overview of **Methyl 2-methoxy-4-methylbenzoate**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a deep understanding of this compound's properties, synthesis, and applications. We will move beyond simple data recitation to explore the causal relationships in its synthesis and its strategic importance as a molecular building block.

Core Identification and Physicochemical Properties

Methyl 2-methoxy-4-methylbenzoate is an aromatic ester whose utility in multi-step synthesis is defined by the specific arrangement of its functional groups. The methoxy and methyl groups on the benzene ring, along with the methyl ester, provide distinct points for further chemical modification.

Its fundamental identification is established by its Chemical Abstracts Service (CAS) Registry Number: 81245-24-1.^{[1][2]}

Table 1: Physicochemical and Structural Data The following table summarizes the key quantitative properties of **Methyl 2-methoxy-4-methylbenzoate**, essential for experimental design and process chemistry.

Property	Value	Source
CAS Number	81245-24-1	[1][2]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[2]
Molecular Weight	180.21 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1]
Melting Point	29°C	[1]
Boiling Point	263-265°C	[1]
Density	1.075 ± 0.06 g/cm ³ (Predicted)	[1]
Refractive Index	1.5230 (at 18°C)	[1]
SMILES	C(OC) (=O)C1=CC=C(C)C=C1OC	[1]
InChIKey	LHNVKRSDQCCHEK- UHFFFAOYSA-N	[1]
Storage	Sealed in dry, Room Temperature	[1]

Synthesis: From Precursor to Product

The most direct and common laboratory-scale synthesis of **Methyl 2-methoxy-4-methylbenzoate** is the Fischer esterification of its corresponding carboxylic acid, 2-methoxy-4-methylbenzoic acid (CAS: 704-45-0). This reaction provides a clear example of electrophilic acyl substitution.

Causality in Synthesis: The choice of an acid catalyst (like sulfuric acid) is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the lone pair of electrons on the

methanol oxygen. The reaction is an equilibrium process. To drive it towards the product (the ester), excess methanol is typically used, and water, the byproduct, is removed.

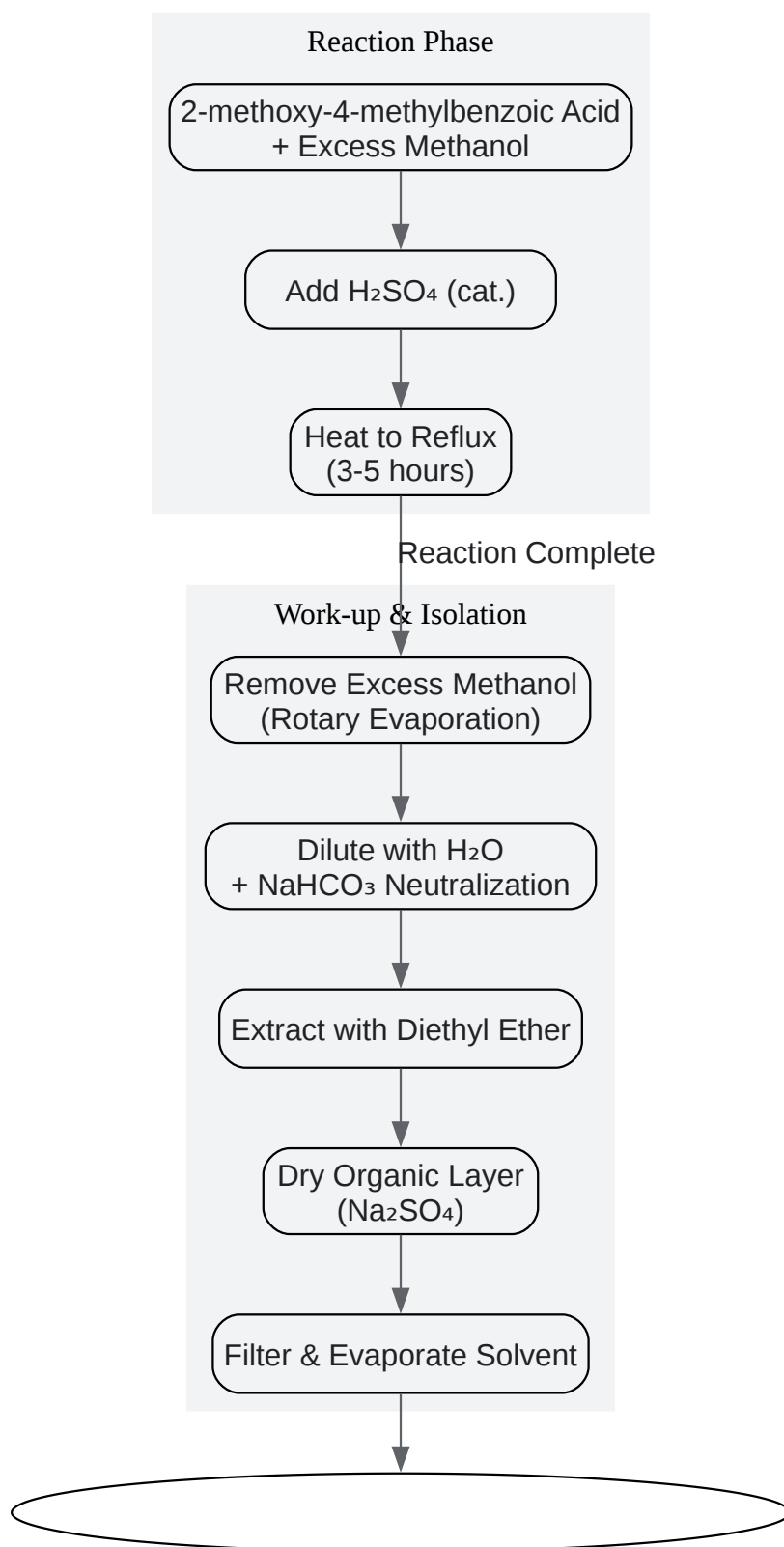
Detailed Laboratory Protocol: Fischer Esterification

This protocol is a self-validating system where the successful isolation of a high-purity product confirms the efficacy of each step.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-4-methylbenzoic acid in an excess of methanol (e.g., 10-20 molar equivalents).
- **Catalysis:** Slowly add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the stirring solution. The addition should be done carefully as it is exothermic.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours (e.g., 3-5 hours). The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
- **Quenching and Neutralization:** After cooling to room temperature, remove the bulk of the excess methanol via rotary evaporation.^[1] The residue is then diluted with water and neutralized carefully with a saturated sodium bicarbonate solution to quench the acid catalyst and remove any unreacted carboxylic acid.
- **Extraction:** The aqueous layer is extracted multiple times with a water-immiscible organic solvent, such as diethyl ether (3 x volume of the aqueous layer).^[1] Diethyl ether is chosen for its high volatility (easy removal) and good solvency for the ester product.
- **Drying and Isolation:** The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate to remove residual water.^[1] The sodium sulfate is then filtered off, and the solvent is removed under reduced pressure to yield the crude **Methyl 2-methoxy-4-methylbenzoate**, often as a yellow oil.^[1]
- **Purification (Optional):** If required, the product can be further purified by silica gel column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the laboratory synthesis protocol.



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Caption: Laboratory synthesis workflow for **Methyl 2-methoxy-4-methylbenzoate**.

Role in Drug Development and Organic Synthesis

While direct applications of **Methyl 2-methoxy-4-methylbenzoate** are not extensively documented, its true value lies in its role as a versatile intermediate. Its structure is a scaffold for building more complex molecules, particularly active pharmaceutical ingredients (APIs).[3]

The functional groups allow for a variety of subsequent reactions:

- Ester Group: Can be hydrolyzed back to a carboxylic acid or converted to an amide.
- Aromatic Ring: Can undergo electrophilic substitution reactions (e.g., nitration, halogenation). The existing methoxy and methyl groups direct the position of these new substituents.
- Methyl Group: Can be oxidized to a carboxylic acid or halogenated.

A prime example of its utility is as a precursor to amino-substituted benzoates. For instance, the synthesis of Methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8), a known building block for APIs, can be envisioned starting from a related structure.[3][4][5] This amino derivative is noted for its use in synthesizing compounds with anticancer activity.[4] The synthesis pathway typically involves nitration of the benzene ring followed by reduction of the nitro group to an amine.

Conceptual Pathway: From Building Block to API

The journey from a simple intermediate like **Methyl 2-methoxy-4-methylbenzoate** to a complex, biologically active molecule is a cornerstone of drug development. The diagram below conceptualizes this multi-stage process.



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Sources

- [1. METHYL 2-METHOXY-4-METHYLBENZOATE | 81245-24-1 \[chemicalbook.com\]](#)
- [2. scbt.com \[scbt.com\]](#)
- [3. nbinno.com \[nbinno.com\]](#)
- [4. biosynth.com \[biosynth.com\]](#)
- [5. 4-アミノ-2-メトキシ安息香酸メチル 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 2-methoxy-4-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2568092/docs#an-in-depth-technical-guide-to-methyl-2-methoxy-4-methylbenzoate\]](https://www.benchchem.com/product/b2568092/docs#an-in-depth-technical-guide-to-methyl-2-methoxy-4-methylbenzoate)

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